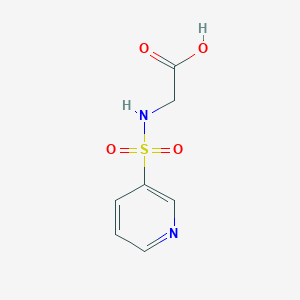

2-(Pyridine-3-sulfonamido)acetic acid

Description

Properties

IUPAC Name |

2-(pyridin-3-ylsulfonylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c10-7(11)5-9-14(12,13)6-2-1-3-8-4-6/h1-4,9H,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIOLTOEDAOGRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123090-57-3 | |

| Record name | 2-(pyridine-3-sulfonamido)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(Pyridine-3-sulfonyl)glycine: Synthesis, Characterization, and Scientific Context

Executive Summary: N-(Pyridine-3-sulfonyl)glycine is a sulfonated amino acid derivative incorporating a pyridine heterocycle. This guide provides a comprehensive overview of its chemical structure, a detailed, field-tested protocol for its synthesis via nucleophilic substitution, and a thorough analysis of the spectroscopic techniques required for its structural confirmation. As a Senior Application Scientist, this document aims to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers in medicinal chemistry and drug development to confidently synthesize and utilize this compound as a versatile building block.

Introduction: The Significance of N-Sulfonylated Amino Acids

N-sulfonylated amino acids represent a critical class of compounds in medicinal chemistry. The sulfonamide linkage is a key structural motif found in a wide array of therapeutic agents, owing to its ability to act as a stable, non-hydrolyzable mimic of a peptide bond. Furthermore, the sulfonyl group can engage in crucial hydrogen bonding interactions with biological targets. The incorporation of a heteroaromatic ring, such as pyridine, introduces specific electronic properties, potential for metal coordination, and defined vectors for further functionalization. N-(Pyridine-3-sulfonyl)glycine combines the structural simplicity of glycine with the unique electronic and hydrogen-bonding capabilities of the pyridine-3-sulfonyl moiety, making it a valuable scaffold for library synthesis and rational drug design.

Structural Elucidation and Physicochemical Properties

The chemical structure of N-(Pyridine-3-sulfonyl)glycine consists of a glycine molecule where one of the amine protons is replaced by a pyridine-3-sulfonyl group. This creates a stable sulfonamide bond.

dot graph "chemical_structure" { layout="neato"; node [shape=plaintext, fontsize=12]; edge [fontsize=12];

// Nodes for atoms N1 [label="N", pos="0,0.5!", fontcolor="#202124"]; H1 [label="H", pos="-0.5,-0.2!", fontcolor="#202124"]; C1 [label="C", pos="1,0.5!", fontcolor="#202124"]; H2 [label="H", pos="1.3,1.2!", fontcolor="#202124"]; H3 [label="H", pos="1.7,0.5!", fontcolor="#202124"]; C2 [label="C", pos="0.5,-0.8!", fontcolor="#202124"]; O1 [label="O", pos="0.8,-1.5!", fontcolor="#202124"]; O2 [label="O", pos="-0.3,-1.2!", fontcolor="#202124"]; H4 [label="H", pos="-0.6,-1.9!", fontcolor="#202124"]; S1 [label="S", pos="-1.5,0.8!", fontcolor="#202124"]; O3 [label="O", pos="-1.8,1.8!", fontcolor="#202124"]; O4 [label="O", pos="-2.5,0.2!", fontcolor="#202124"]; C3 [label="C", pos="-1.2, -0.5!", fontcolor="#202124"]; // Pyridine C3 C4 [label="C", pos="-2.2, -1.2!", fontname="Arial bold", fontcolor="#202124"]; C5 [label="C", pos="-2.0, -2.5!", fontcolor="#202124"]; N_py [label="N", pos="-0.8, -3.0!", fontcolor="#202124"]; C6 [label="C", pos="0.0, -2.2!", fontcolor="#202124"]; C7 [label="C", pos="-0.2, -1.0!", fontcolor="#202124"];

// Bonds N1 -- H1; N1 -- C1; C1 -- H2; C1 -- H3; C1 -- C2; C2 -- O1 [style=filled, penwidth=2]; C2 -- O2; O2 -- H4; N1 -- S1; S1 -- O3 [style=filled, penwidth=2]; S1 -- O4 [style=filled, penwidth=2]; S1 -- C3; C3 -- C4; C4 -- C5; C5 -- N_py; N_py -- C6; C6 -- C7; C3 -- C7 [style=filled, penwidth=2]; C4 -- C5 [style=filled, penwidth=2]; C6 -- C7;

} enddot Caption: Chemical Structure of N-(Pyridine-3-sulfonyl)glycine.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₄S | PubChem[1] |

| Molecular Weight | 216.22 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | General observation for similar compounds |

| Solubility | Expected to be soluble in aqueous base, polar organic solvents | Chemical principles |

Synthesis of N-(Pyridine-3-sulfonyl)glycine

The most direct and reliable method for synthesizing N-(Pyridine-3-sulfonyl)glycine is the nucleophilic substitution reaction between pyridine-3-sulfonyl chloride and glycine. This reaction, a variation of the Schotten-Baumann reaction, proceeds readily under alkaline aqueous conditions.

Synthesis Workflow

// Connections R1 -> Dissolve; Base -> Dissolve; Setup -> Dissolve [style=invis]; Dissolve -> Addition [label="Forms sodium glycinate\n(activated nucleophile)"]; R2 -> Addition; Addition -> Stir [label="Controls exotherm"]; Stir -> Acidify [label="Reaction complete"]; Acidify -> Precipitate [label="Protonates carboxylate,\nproduct precipitates"]; Precipitate -> Recrystallize; Recrystallize -> Dry; Dry -> Product; } enddot Caption: Workflow for the synthesis of N-(Pyridine-3-sulfonyl)glycine.

Detailed Experimental Protocol

Materials and Reagents:

-

Glycine

-

Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethanol

-

Ethyl Acetate (for TLC)

-

Hexanes (for TLC)

-

Standard laboratory glassware, magnetic stirrer, ice bath, vacuum filtration apparatus.

Procedure:

-

Preparation of Glycine Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve glycine (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide (2.0 eq.).

-

Expert Insight: Using two equivalents of base is crucial. The first equivalent deprotonates the glycine's carboxylic acid, and the second neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.[4]

-

-

Reaction Setup: Cool the flask in an ice bath to 0-5 °C with vigorous stirring.

-

Addition of Sulfonyl Chloride: Dissolve pyridine-3-sulfonyl chloride (1.0 eq.) in a minimal amount of a water-miscible solvent like THF or dioxane if necessary (though direct addition as a solid or liquid is often feasible). Add it dropwise to the cold glycine solution over 20-30 minutes.

-

Trustworthiness Check: Maintain the temperature below 10 °C. Pyridine-3-sulfonyl chloride is moisture-sensitive and can hydrolyze to pyridine-3-sulfonic acid if the temperature is too high or the addition is too fast.[5] The formation of a white precipitate during addition is normal.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour, then remove the ice bath and let it stir at room temperature for 3-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture again in an ice bath.

-

Slowly and carefully acidify the reaction mixture by adding concentrated HCl dropwise until the pH of the solution is approximately 2.

-

Self-Validation: A dense white precipitate of N-(Pyridine-3-sulfonyl)glycine should form. The product is insoluble in acidic aqueous media because the carboxylate is protonated.

-

Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water to remove inorganic salts.

-

-

Purification:

-

The crude product can be purified by recrystallization. A mixture of ethanol and water is a suitable solvent system.

-

Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the pure crystals by vacuum filtration and dry them under vacuum.

-

Spectroscopic Characterization

Thorough spectroscopic analysis is required to confirm the identity and purity of the synthesized N-(Pyridine-3-sulfonyl)glycine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Rationale |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | The broadness is due to hydrogen bonding. |

| N-H Stretch (Sulfonamide) | 3350 - 3250 (medium, sharp) | A distinct peak confirming the sulfonamide linkage. |

| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Characteristic carbonyl absorption. |

| S=O Asymmetric Stretch | 1370 - 1330 | A strong, characteristic peak for the sulfonyl group.[4] |

| S=O Symmetric Stretch | 1170 - 1150 | Another strong, characteristic peak for the sulfonyl group.[4] |

| Aromatic C=C, C=N Stretches | 1600 - 1450 | Multiple bands indicating the pyridine ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. (Predicted shifts in DMSO-d₆)

¹H NMR:

-

~12.8 ppm (s, 1H): The acidic proton of the carboxylic acid (COOH). This peak is often broad and may exchange with D₂O.

-

~8.9 - 8.6 ppm (m, 2H): Protons on the pyridine ring ortho to the nitrogen and the sulfonyl group (positions 2 and 6).

-

~8.2 ppm (m, 1H): Proton on the pyridine ring para to the nitrogen (position 4).

-

~7.6 ppm (m, 1H): Proton on the pyridine ring meta to the nitrogen (position 5).

-

~3.8 ppm (d, 2H): The methylene protons (CH₂) of the glycine moiety, coupled to the N-H.

-

~3.5 ppm (t, 1H): The sulfonamide proton (SO₂NH). This peak may also be broad.

¹³C NMR:

-

~171 ppm: Carboxylic acid carbonyl carbon (COOH).

-

~152, ~148 ppm: Pyridine carbons adjacent to the nitrogen (C2, C6).

-

~135 ppm: Pyridine carbon attached to the sulfonyl group (C3).

-

~134, ~124 ppm: Remaining pyridine carbons (C4, C5).

-

~45 ppm: Glycine methylene carbon (CH₂).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Expected [M-H]⁻ (Negative ESI): 215.02 m/z

-

Expected [M+H]⁺ (Positive ESI): 217.03 m/z

Applications and Future Directions

N-(Pyridine-3-sulfonyl)glycine serves as a valuable intermediate in pharmaceutical research. Its precursor, pyridine-3-sulfonyl chloride, is a key intermediate in the synthesis of drugs like Vonoprazan, a potassium-competitive acid blocker.[2][6] This highlights the industrial relevance of this structural class.

Researchers can utilize N-(Pyridine-3-sulfonyl)glycine in several ways:

-

Fragment-Based Drug Discovery: As a fragment for screening against various biological targets.

-

Peptidomimetic Synthesis: The sulfonylated glycine unit can be incorporated into peptide chains to improve stability and pharmacokinetic properties.

-

Combinatorial Chemistry: The carboxylic acid provides a handle for further derivatization, allowing for the creation of libraries of related compounds for high-throughput screening.

Future research could involve exploring the biological activity of metal complexes of this compound or using it as a starting material for more complex heterocyclic systems.

Conclusion

This guide has provided a detailed, practical framework for the synthesis and characterization of N-(Pyridine-3-sulfonyl)glycine. By following the outlined protocols and understanding the underlying chemical principles, researchers can reliably produce this compound for use in drug discovery and medicinal chemistry applications. The combination of the pyridine heterocycle with the sulfonylated amino acid motif offers a rich platform for the development of novel chemical entities.

References

-

Cihan University-Erbil Repository. Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Available at: [Link]

- Google Patents. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

-

PubChem. Pyridine-3-sulfonyl chloride. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Backbone: Pyridine-3-sulfonyl Chloride in API Synthesis and Manufacturing. Available at: [Link]

Sources

- 1. Pyridine-3-sulfonyl chloride | C5H4ClNO2S | CID 3164136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]

- 3. Pyridine-3-sulfonyl chloride | CAS 16133-25-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to the pKa Values of 2-(Pyridine-3-sulfonamido)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

Theoretical Framework: Understanding the Ionization of 2-(Pyridine-3-sulfonamido)acetic acid

2-(Pyridine-3-sulfonamido)acetic acid possesses three potential ionization centers: the carboxylic acid group, the sulfonamide nitrogen, and the pyridine nitrogen. Understanding the interplay of their electronic effects is key to estimating their respective pKa values.

-

Carboxylic Acid (pKa₁): The carboxylic acid is the most acidic functional group in the molecule. The acidity of a carboxylic acid is influenced by the electronic nature of its substituents.[2] The pyridine-3-sulfonyl group is strongly electron-withdrawing, which is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to acetic acid (pKa ≈ 4.76). This is due to the inductive effect of the sulfonyl group, which stabilizes the resulting carboxylate anion.

-

Pyridine Nitrogen (pKa₂): The pyridine nitrogen is a basic center. The basicity of pyridine (pKa ≈ 5.2) is influenced by substituents on the ring. The sulfonamidoacetic acid group at the 3-position is electron-withdrawing, which will decrease the electron density on the pyridine nitrogen, thereby reducing its basicity and lowering its pKa.

-

Sulfonamide Nitrogen (pKa₃): The sulfonamide proton is weakly acidic. The pKa of sulfonamides can vary widely depending on the nature of the substituents on the nitrogen and the sulfonyl group.[3] Aromatic sulfonamides typically have pKa values in the range of 5-11. The presence of the electron-withdrawing acetic acid moiety on the sulfonamide nitrogen will likely increase its acidity (lower its pKa) compared to a simple alkyl-substituted sulfonamide.

Based on this analysis, we can predict the following order of ionization events as the pH of a solution containing 2-(Pyridine-3-sulfonamido)acetic acid is increased:

-

Deprotonation of the carboxylic acid (most acidic).

-

Deprotonation of the pyridine nitrogen (if initially protonated, acting as an acid).

-

Deprotonation of the sulfonamide (least acidic).

The zwitterionic form of the molecule, where the carboxylic acid is deprotonated and the pyridine nitrogen is protonated, is expected to be a significant species in the physiological pH range.

Experimental Methodologies for pKa Determination

Accurate determination of pKa values requires robust experimental techniques. The following are three widely used methods, each with its own set of advantages and considerations.

Potentiometric Titration

Potentiometric titration is a highly accurate and precise method for determining pKa values of water-soluble compounds.[4] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

Principle: The pKa is determined from the inflection point of the titration curve, which corresponds to the point where half of the ionizable group has been titrated.[5]

Experimental Protocol:

-

Preparation of Analyte Solution: Prepare a solution of 2-(Pyridine-3-sulfonamido)acetic acid of known concentration (typically 1-10 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds).

-

Calibration: Calibrate the pH meter using standard buffer solutions.

-

Titration: Titrate the analyte solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH). Record the pH at regular volume increments of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the midpoints of the buffer regions or by analyzing the derivative of the titration curve.[6]

Logical Flow of Potentiometric Titration

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

Spectrophotometric pKa determination is particularly useful for compounds that possess a chromophore close to the ionization center, leading to a change in the UV-Vis absorption spectrum upon protonation or deprotonation.[7]

Principle: The absorbance of the analyte solution is measured at various pH values. The pKa is determined by fitting the absorbance data to the Henderson-Hasselbalch equation.[8]

Experimental Protocol:

-

Spectral Analysis: Record the UV-Vis spectra of 2-(Pyridine-3-sulfonamido)acetic acid in highly acidic (pH << pKa) and highly basic (pH >> pKa) solutions to identify the wavelengths of maximum absorbance for the protonated and deprotonated species.

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

-

Absorbance Measurement: Prepare solutions of the analyte with the same concentration in each buffer and measure the absorbance at the predetermined wavelength(s).

-

Data Analysis: Plot absorbance versus pH. The pKa is the pH at which the absorbance is halfway between the acidic and basic plateaus.

Data Analysis in Spectrophotometric Titration

Caption: Process for determining pKa from spectrophotometric data.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful technique for pKa determination, especially for compounds that are available in small quantities or are impure.[9][10]

Principle: The electrophoretic mobility of an ionizable compound is dependent on its charge, which in turn is a function of the pH of the background electrolyte. By measuring the mobility at different pH values, a titration curve can be generated, and the pKa can be determined.[1]

Experimental Protocol:

-

Electrolyte Preparation: Prepare a series of background electrolytes with a range of pH values.

-

Sample Injection: Inject a small plug of the analyte solution into the capillary.

-

Electrophoresis: Apply a voltage across the capillary and record the migration time of the analyte.

-

Mobility Calculation: Calculate the effective mobility of the analyte at each pH.

-

Data Analysis: Plot the effective mobility versus pH. The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.[11]

Computational Approaches to pKa Prediction

In the absence of experimental data, computational methods can provide valuable estimates of pKa values. These methods are often used in the early stages of drug discovery to screen large libraries of compounds.

Various software packages and web-based tools are available for pKa prediction, employing different methodologies:

-

Empirical Methods: These methods use databases of known pKa values and quantitative structure-property relationship (QSPR) models to predict the pKa of a new compound based on its structural features.

-

Quantum Mechanical (QM) Methods: These methods, such as those based on Density Functional Theory (DFT), calculate the pKa from first principles by computing the free energy change of the deprotonation reaction.[12][13] These approaches can be more accurate but are computationally more intensive. Recent studies have shown a strong correlation between calculated equilibrium bond lengths and experimental pKa values for sulfonamides.[14][15]

It is important to note that the accuracy of computational predictions can vary depending on the method used and the structural class of the compound.[16] Therefore, predicted values should ideally be confirmed by experimental determination.

Summary of Expected pKa Values and Data Presentation

While experimental values for 2-(Pyridine-3-sulfonamido)acetic acid are not available, we can summarize the expected pKa ranges based on the analysis of its structural components.

| Ionizable Group | Predicted pKa Range | Influencing Factors |

| Carboxylic Acid | 2.5 - 4.0 | Electron-withdrawing pyridine-3-sulfonyl group increases acidity. |

| Pyridine Nitrogen | 3.5 - 5.0 | Electron-withdrawing sulfonamidoacetic acid group decreases basicity. |

| Sulfonamide NH | 8.0 - 10.0 | Acetic acid substituent on the nitrogen increases acidity. |

Note: These are estimated ranges and the actual pKa values may fall outside of these predictions. The overlapping ranges for the carboxylic acid and pyridine nitrogen suggest that their pKa values might be close, which could be challenging to resolve with some experimental techniques.

Conclusion

The determination of the pKa values of 2-(Pyridine-3-sulfonamido)acetic acid is crucial for understanding its behavior in biological systems. This guide has provided a theoretical framework for predicting its ionization, detailed experimental protocols for its determination using potentiometry, spectrophotometry, and capillary electrophoresis, and an overview of computational prediction methods. By employing these methodologies, researchers can obtain accurate and reliable pKa data to inform drug design and development efforts. The structural motifs present in this molecule are common in medicinal chemistry, making the principles and techniques described in this guide broadly applicable to a wide range of pharmaceutical compounds.

References

- Babic, S., Horvat, A. J. M., Pavlovic, D. M., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.

-

Analiza. (n.d.). Using Capillary Electrophoresis to Measure pKa. Retrieved from [Link]

- Canals, I., Oumada, F. Z., Rosés, M., & Bosch, E. (2001). A fast method for pKa determination by capillary electrophoresis.

- Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2003). Determination of pKa values of organic bases in aqueous acetonitrile solutions using capillary electrophoresis.

- Atalay, T., & Tanc, M. (2019). Determination of the pK a values of some pyridine derivatives by computational methods.

- Eugene-Osoikhia, T. T., & Emesiani, M. C. (2020). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. Journal of Chemical Society of Nigeria, 45(3).

- Geiser, L., Henchoz, Y., Galland, A., Carrupt, P. A., & Veuthey, J. L. (2005). Determination of pK(a) values by capillary zone electrophoresis with a dynamic coating procedure.

- Geiser, L., Henchoz, Y., Galland, A., Carrupt, P. A., & Veuthey, J. L. (2005). Determination of pKa values by capillary zone electrophoresis with a dynamic coating procedure.

- Amador-Hernández, J., Rojas-Hernández, A., Madaí, E., De La Garza-Rodríguez, M., Velázquez-Manzanares, M., & Medina-Vallejo, L. F. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5, 647-655.

- Harding, J. R., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6174-6185.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ResearchGate. (n.d.). The pK a values of the sulfonamides studied. Retrieved from [Link]

-

ResearchGate. (n.d.). The pK a values of the sulfonamides investigated. Retrieved from [Link]

- Harding, J. R., et al. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6174-6185.

- Harding, J. R., et al. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv.

- De Corte, T. (2017). Recent Advancements in Spectrophotometric pKa Determinations: A Review.

- Czerwonka, D., et al. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 124(1), 184-193.

- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current topics in medicinal chemistry, 1(4), 277–351.

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-(pyridine-3-sulfonamido)acetic acid. Retrieved from [Link]

- Mohamed, S., Tocher, D. A., & Price, S. L. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer. CrystEngComm, 17(10), 2146-2155.

-

ResearchGate. (n.d.). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Retrieved from [Link]

-

Quora. (2020). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid?. Retrieved from [Link]

- El-Sayed, W. A., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25969-25982.

- Franz, R. G., et al. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. Pharmaceutical research, 18(10), 1472–1479.

-

Leito, I., et al. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Retrieved from [Link]

- Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values.

-

LibreTexts. (2020). 21.2: Acidity of Carboxylic Acids. Retrieved from [Link]

- Wang, Y., et al. (2012). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & medicinal chemistry letters, 22(1), 118–122.

-

PrepChem. (n.d.). Synthesis of pyridine-3-sulfonic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Atorvastatin. Retrieved from [Link]

Sources

- 1. analiza.com [analiza.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 8. ijper.org [ijper.org]

- 9. A fast method for pKa determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of pKa values of organic bases in aqueous acetonitrile solutions using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of pKa values by capillary zone electrophoresis with a dynamic coating procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Using 2-(Pyridine-3-sulfonamido)acetic acid as a ligand building block

Application Note: 2-(Pyridine-3-sulfonamido)acetic Acid as a Ligand Building Block

Abstract

This guide details the physicochemical properties, synthesis, and experimental protocols for 2-(Pyridine-3-sulfonamido)acetic acid (CAS: 123090-57-3). As a heterofunctional ligand, this molecule bridges the gap between rigid aromatic linkers and flexible aliphatic spacers. Its structure features a pyridine nitrogen (soft donor), a carboxylic acid (hard donor), and a sulfonamide linker (hydrogen bond donor/acceptor). This unique topology makes it an ideal candidate for constructing Metal-Organic Frameworks (MOFs) with "pillared-layer" architectures and for fragment-based drug discovery targeting metalloenzymes like Carbonic Anhydrase (CA) .

Part 1: Chemical Profile & Handling

Compound Identity:

-

IUPAC Name: 2-(Pyridine-3-sulfonamido)acetic acid

-

Synonyms: N-(Pyridin-3-ylsulfonyl)glycine; 3-Pyridinesulfonamide acetic acid.

-

Formula: C

H -

MW: 216.21 g/mol

-

pKa Estimates:

-

Carboxylic Acid: ~3.5 – 4.0

-

Pyridine Nitrogen: ~5.2

-

Sulfonamide NH: ~9.5 – 10.5 (Acidic due to electron-withdrawing sulfonyl group)

-

Solubility & Stability:

-

Soluble: DMSO, DMF, dilute aqueous base (NaOH, NaHCO

), hot water/methanol mixtures. -

Insoluble: Non-polar solvents (Hexane, Toluene), cold water (moderate).

-

Stability: Stable under standard solvothermal conditions (up to 120°C). The sulfonamide bond is resistant to hydrolysis in neutral/mildly acidic conditions but may cleave in strong boiling acid/base over prolonged periods.

Part 2: Ligand Synthesis Protocol

Rationale: While commercially available, in-house synthesis allows for isotopic labeling or derivative creation. This protocol utilizes the Schotten-Baumann reaction conditions optimized for sulfonylation.

Reagents:

-

Glycine (1.0 eq)

-

Pyridine-3-sulfonyl chloride (1.1 eq)

-

Sodium Carbonate (Na

CO -

Solvent: Water/Dioxane (1:1 v/v)

Step-by-Step Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve Glycine (10 mmol) and Na

CO -

Addition: Add 20 mL of Dioxane. Cool the mixture to 0°C in an ice bath.

-

Reaction: Dropwise add a solution of Pyridine-3-sulfonyl chloride (11 mmol) in 10 mL Dioxane over 30 minutes.

-

Stirring: Remove the ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (MeOH:DCM 1:9).

-

Work-up: Evaporate Dioxane under reduced pressure. The aqueous residue will contain the sodium salt of the product.

-

Acidification: Carefully acidify the aqueous layer with 1M HCl to pH ~3.0. The product should precipitate as a white solid.

-

Purification: Filter the precipitate. Recrystallize from hot water or Ethanol/Water (9:1).

-

Validation: Confirm structure via

H NMR (DMSO-d

Part 3: Application in MOF Synthesis

Expertise: This ligand is designed for Heterometallic MOFs . The pyridine N prefers late transition metals (Cu, Zn, Co), while the carboxylate prefers hard metals (Ln, Zr) or forms paddlewheel clusters with Cu/Zn. The sulfonamide group introduces a "kink" in the structure, preventing close packing and potentially increasing porosity.

Protocol: Solvothermal Screening (Zn/Co)

Objective: Synthesize a 2D or 3D coordination polymer using the "Pillaring" strategy.

Reagents:

-

Ligand: 2-(Pyridine-3-sulfonamido)acetic acid (0.1 mmol)

-

Metal Salt: Zn(NO

) -

Solvent System: DMF:Ethanol:H

O (2:1:1)

Procedure:

-

Preparation: In a 20 mL scintillation vial, dissolve the Ligand (21.6 mg) in 3 mL of DMF.

-

Metal Addition: Add the metal salt dissolved in 1.5 mL H

O. Add 1.5 mL Ethanol. -

Sonication: Sonicate for 5 minutes to ensure homogeneity.

-

Thermal Treatment: Seal the vial (or transfer to a Teflon-lined autoclave) and heat at 85°C for 48–72 hours. Note: Lower temperatures favor the stability of the sulfonamide linker.

-

Cooling: Cool to RT at a rate of 5°C/hour (slow cooling promotes single-crystal growth).

-

Harvesting: Filter the resulting crystals. Wash with DMF and then Ethanol.

-

Activation: Solvent exchange with Ethanol for 3 days, followed by activation at 80°C under vacuum.

Structural Topology Visualization:

Figure 1: Coordination logic. The ligand acts as a heterotopic linker, bridging metal nodes while the sulfonamide group enables supramolecular stabilization via hydrogen bonding.

Part 4: Medicinal Chemistry Applications

Expertise: Sulfonamides are the primary pharmacophore for Carbonic Anhydrase (CA) inhibition. The pyridine tail creates specific interactions within the enzyme active site (hydrophobic pocket).

Protocol: Fragment Coupling

To use this molecule as a building block for a larger drug candidate (e.g., coupling to an amine R-NH

-

Activation: Dissolve Ligand (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 min.

-

Coupling: Add the amine substrate (R-NH

, 1.0 eq). -

Reaction: Stir at RT for 12 hours.

-

Note: The sulfonamide NH is acidic but generally does not interfere with standard amide coupling reagents like HATU or EDC/HOBt. Avoid using acid chlorides to prevent sulfonamide side-reactions.

Summary of Quantitative Data

| Property | Value / Condition | Relevance |

| Molecular Weight | 216.21 g/mol | Fragment-based design (<300 Da) |

| H-Bond Donors | 2 (NH, OH) | Crystal engineering / Receptor binding |

| H-Bond Acceptors | 5 (N, O, SO2) | Crystal engineering / Receptor binding |

| Optimal MOF Temp | 80°C – 100°C | Prevents linker degradation |

| Solvent Compatibility | DMF, DMSO, H2O/EtOH | Solvothermal synthesis |

References

-

Compound Data: PubChem. 2-(Pyridine-3-sulfonamido)acetic acid. National Library of Medicine. [Link]

-

Sulfonamide Coordination: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]

-

MOF Synthesis Principles: Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews. [Link]

-

Pyridine-Carboxylate Ligands: Ye, B. H., Tong, M. L., & Chen, X. M. (2005). Metal-organic molecular architectures with 2,2′-bipyridyl-like and carboxylate ligands. Coordination Chemistry Reviews. [Link]

2-(Pyridine-3-sulfonamido)acetic acid in fragment-based drug discovery

Application Notes & Protocols

Topic: 2-(Pyridine-3-sulfonamido)acetic acid in Fragment-Based Drug Discovery

Introduction: The Power of Starting Small in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern therapeutic development, offering a rational and efficient alternative to traditional high-throughput screening (HTS).[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target.[2][3] These initial "hits" serve as high-quality starting points for structure-guided optimization, ultimately yielding potent and selective lead compounds.[2] The core principle of FBDD is that smaller, less complex molecules can explore the chemical space of a protein's binding site more effectively, increasing the probability of finding a high-quality interaction that can be chemically elaborated.[3]

This guide focuses on a representative fragment, 2-(Pyridine-3-sulfonamido)acetic acid , as a practical exemplar to navigate the FBDD workflow. While specific literature on this exact molecule is sparse[4], its architecture embodies key features of a promising fragment: a heterocyclic core for vector-based growth (pyridine), a common pharmacophoric element (sulfonamide), and a handle for solubility and interaction (acetic acid). We will dissect the journey of such a fragment from initial library screening to hit validation and structural characterization, providing detailed protocols and the scientific rationale behind each experimental choice.

The Archetypal Fragment: A Profile of 2-(Pyridine-3-sulfonamido)acetic acid

Before commencing a screening campaign, it is crucial to understand the intrinsic properties of the fragments within the library. The structure of 2-(Pyridine-3-sulfonamido)acetic acid presents several features that make it an attractive candidate for FBDD.

-

Molecular Weight: With a molecular formula of C₇H₈N₂O₄S, its molecular weight is approximately 216 g/mol , fitting comfortably within the "Rule of Three" often applied to fragment design (MW ≤ 300).[2]

-

Pyridine Ring: This nitrogen-containing heterocycle is a common motif in medicinal chemistry.[5] It provides a scaffold with a defined vector for chemical modification. The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-stacking or hydrophobic interactions.[5]

-

Sulfonamide Linker: The sulfonamide group is a versatile pharmacophore found in a wide array of approved drugs.[6][7] It is a strong hydrogen bond donor and acceptor and can serve as a rigid linker to orient the connected chemical groups. The geometry of the sulfonamide group is critical for its interaction with target proteins, often forming key hydrogen bonds within active sites.[8]

-

Acetic Acid Moiety: The carboxylic acid group significantly enhances the aqueous solubility of the fragment, a critical requirement for biophysical screening assays which are often performed in aqueous buffers. It can also act as a potent hydrogen bond donor/acceptor or form salt-bridge interactions with basic residues like lysine or arginine on the protein target.

These features combine to create a fragment that is soluble, possesses diverse interaction capabilities, and presents clear vectors for subsequent chemical elaboration—the hallmarks of a high-quality starting point for an FBDD campaign.

The FBDD Experimental Workflow: A Hierarchical Approach

A successful FBDD campaign is not a single experiment but a cascade of integrated biophysical techniques designed to identify true binders and provide a clear path for optimization.[1][9] The process is hierarchical, starting with high-throughput methods to identify a larger pool of potential hits and progressing to lower-throughput, high-information-content techniques for validation and characterization.

Caption: The integrated workflow for Fragment-Based Drug Discovery (FBDD).

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for the primary screening of fragment libraries.[10] It measures changes in refractive index at a sensor surface where the target protein is immobilized, allowing for real-time detection of binding events.[11] Its sensitivity is sufficient to detect the weak interactions (μM to mM affinity) typical of fragments.[10]

Objective: To rapidly identify fragments from a library that bind to an immobilized protein target.

Instrumentation: A multi-channel SPR instrument (e.g., Biacore™, ProteOn™).

Materials:

-

Sensor Chip: CM5 sensor chip is commonly used for direct immobilization.[12]

-

Immobilization Reagents: Amine coupling kit (EDC, NHS), ethanolamine-HCl.

-

Protein Target: Purified protein at >95% purity, concentration of 20-100 µg/mL in a low-salt buffer (e.g., 10 mM Sodium Acetate, pH 4.5).

-

Fragment Library: Fragments, including 2-(Pyridine-3-sulfonamido)acetic acid, prepared as 10 mM stock solutions in 100% DMSO.

-

Running Buffer: PBS or HEPES-buffered saline with 0.05% P20 surfactant (e.g., Tween-20) and a matched concentration of DMSO (e.g., 2-5%).[12]

-

Control Surfaces: A reference flow cell is critical for subtracting bulk refractive index changes.[13]

Methodology:

-

Chip Preparation and Target Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxymethylated dextran surface of a flow cell by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Inject the protein target over the activated surface until the desired immobilization level is reached (typically 10,000 - 15,000 Response Units for fragment screening).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

-

Causality: High immobilization levels are necessary to maximize the signal for low-molecular-weight fragments.[12]

-

-

Reference Surface Preparation:

-

On a separate flow cell (the reference cell), perform the same activation and deactivation procedure but without injecting the protein target.

-

Causality: This reference surface is essential to correct for non-specific binding and bulk solvent effects from DMSO, which has a high refractive index and is a major source of false positives if not properly controlled.[10][13]

-

-

Fragment Screening:

-

Dilute fragment stock solutions into running buffer to the desired screening concentration (typically 100-200 µM). Ensure the final DMSO concentration precisely matches that of the running buffer.

-

Inject the diluted fragments over both the target and reference flow cells. A typical injection protocol is a 60-second association phase followed by a 60-120 second dissociation phase.

-

Causality: Running the screen at a single high concentration allows for rapid identification of potential binders. The dissociation phase provides initial qualitative information about the binding stability.

-

-

Data Analysis:

-

Process the raw sensorgram data by subtracting the signal from the reference flow cell.

-

A fragment is considered a "hit" if it produces a stable, concentration-dependent binding response that is significantly above the noise level of the assay.

-

Calculate the Ligand Efficiency (LE) for initial ranking. LE normalizes binding affinity for the size of the molecule.

-

| Illustrative SPR Screening Data | Fragment Name | Molecular Weight (Da) | Response at 200 µM (RU) | Hit Status |

| Example Hit | 2-(Pyridine-3-sulfonamido)acetic acid | 216.2 | 45.2 | Yes |

| Negative Control | Fragment X | 189.1 | 2.1 | No |

| Non-specific Binder | Fragment Y | 245.3 | 150.7 (no stable baseline) | No (artifact) |

Protocol 2: Hit Validation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful orthogonal method for validating hits from a primary screen.[14][15] It is highly robust and less prone to artifacts than many other biophysical techniques.[14] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for detecting weak fragment binding.[15]

Objective: To confirm direct binding of primary hits to the protein target in solution and eliminate false positives.

Instrumentation: NMR spectrometer (≥600 MHz) equipped with a cryoprobe.

Materials:

-

Protein Target: 10-50 µM solution in a deuterated aqueous buffer (e.g., 90% H₂O/10% D₂O PBS).

-

Fragment Hits: Primary hits from SPR screen (e.g., 2-(Pyridine-3-sulfonamido)acetic acid) at a concentration of 100-500 µM.

Methodology (STD-NMR):

-

Sample Preparation: Prepare two samples for each fragment: one containing the protein and the fragment, and a reference sample containing only the fragment.

-

Acquisition of STD Spectrum:

-

Acquire a standard 1D proton spectrum of the mixture to confirm the presence of fragment signals.

-

Set up the STD experiment. This involves selectively saturating a region of the proton spectrum where only protein resonances appear (e.g., -1.0 ppm).

-

This saturation is transferred via spin diffusion throughout the protein. If a fragment is bound, the saturation will be transferred to it.

-

An "off-resonance" spectrum is also acquired where saturation is applied to a region with no protein signals (e.g., 40 ppm).

-

-

Data Processing and Analysis:

-

Subtract the on-resonance spectrum from the off-resonance spectrum.

-

The resulting "difference spectrum" will only show signals from protons of the fragment that were in close proximity to the protein.

-

A positive signal in the STD difference spectrum is a direct confirmation of binding.

-

Causality: The Nuclear Overhauser Effect (NOE) is distance-dependent, so only ligands that are physically bound to the protein will receive the saturation transfer and appear in the difference spectrum.[15]

-

Sources

- 1. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]

- 2. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onenucleus.com [onenucleus.com]

- 4. PubChemLite - 2-(pyridine-3-sulfonamido)acetic acid (C7H8N2O4S) [pubchemlite.lcsb.uni.lu]

- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. openaccesspub.org [openaccesspub.org]

- 8. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. academic.oup.com [academic.oup.com]

- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 13. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]

- 14. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]

Troubleshooting & Optimization

Technical Support Center: Purification of Water-Soluble Sulfonamido Carboxylic Acids

Welcome to the technical support center for the purification of water-soluble sulfonamido carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by this class of compounds. The dual acidic nature of the carboxylic acid and the sulfonamide proton, combined with their inherent polarity, often renders standard purification techniques ineffective.

This document provides in-depth, field-tested insights and troubleshooting strategies in a direct question-and-answer format. We will explore the causality behind experimental choices to empower you with a robust framework for tackling even the most challenging separations.

Part 1: Understanding the Challenge

Water-soluble sulfonamido carboxylic acids are complex molecules to purify primarily due to their pH-dependent solubility and charge state.

-

Carboxylic Acid Group (pKa ~4-5): At pH values above its pKa, this group is deprotonated (R-COO⁻), significantly increasing water solubility. Below its pKa, it is protonated and neutral (R-COOH), making it more organic-soluble.

-

Sulfonamide Group (pKa ~9-11): The N-H proton of a primary or secondary sulfonamide is weakly acidic. At high pH, it can be deprotonated (R-SO₂NR'⁻), further enhancing aqueous solubility.

-

Zwitterionic Potential: At neutral pH, the carboxylic acid can be anionic while the sulfonamide is neutral, leading to a highly polar, charged species that may exhibit zwitterionic character and prove difficult to extract from water.[1][2]

This dual functionality means that at nearly any given pH, some part of the molecule is charged, complicating techniques that rely on partitioning between aqueous and organic phases.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the purification of these compounds.

Issue 1: Poor or No Retention on Standard Silica Gel Chromatography

Q1: My compound streaks badly or runs at the solvent front on my silica gel TLC plate, even in polar solvent systems like ethyl acetate/methanol. How can I get good separation?

A1: This is the most frequent challenge. The high polarity and acidic nature of your compound lead to very strong interactions with the polar, acidic silica gel stationary phase, causing streaking, or alternatively, the compound has a much higher affinity for the polar mobile phase, causing it to elute immediately.

-

Expert Insight: Standard silica gel chromatography is often unsuitable for these molecules. The key is to either modify the chromatography system or, more effectively, abandon it in favor of a technique that leverages the compound's unique chemical handles.

-

Troubleshooting Steps:

-

Acidify the Mobile Phase: Adding a small amount of acetic acid or formic acid (e.g., 0.5-1%) to your mobile phase can suppress the deprotonation of the carboxylic acid. This makes the molecule less polar and can reduce streaking and improve retention.

-

Switch to Reverse-Phase Chromatography: This is often the most effective chromatographic solution. In reverse-phase HPLC or flash chromatography (using a C18 stationary phase), polar compounds elute first.[3][4] You can modulate retention by adjusting the pH of the aqueous portion of the mobile phase.[5] Lowering the pH below the carboxylic acid's pKa will protonate it, increasing its hydrophobicity and retention time on the C18 column.[5]

-

Consider Alternative Modes: If reverse-phase fails, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography (which combines reverse-phase and ion-exchange properties) are designed specifically for retaining very polar compounds.[5][6]

-

Issue 2: Difficulties with Liquid-Liquid Extraction (LLE)

Q2: I'm trying to perform an acid-base extraction, but my compound seems to stay in the aqueous layer regardless of the pH. What am I doing wrong?

A2: This is a classic problem stemming from the molecule's dual acidic sites. At high pH (e.g., pH 12), both the carboxylic acid and sulfonamide are deprotonated and highly water-soluble. When you acidify to pH 2-3 to protonate the carboxylic acid, the overall molecule may still be too polar to partition efficiently into a common organic solvent like ethyl acetate or dichloromethane.[1]

-

Expert Insight: The choice of organic solvent is critical. You need a solvent with sufficient polarity to solvate your neutral compound, but one that remains immiscible with water.

-

Troubleshooting Workflow:

Caption: Logical workflow for troubleshooting failed liquid-liquid extractions.

-

Detailed Strategies:

-

Use More Polar Solvents: Instead of ethyl acetate, try extracting with n-butanol. It is more polar and can better solvate the neutral form of your compound, but use it judiciously as it has some miscibility with water.

-

Salting Out: Before extracting, saturate the aqueous layer with sodium chloride (NaCl).[7] This increases the ionic strength of the aqueous phase, making it even more polar and effectively "squeezing out" the less polar, neutral organic compound, thereby improving its partitioning into the organic layer.[7]

-

Back Extraction: After your initial extraction, "backwash" the organic layer with a small amount of acidic water (pH 2-3) to remove any remaining highly water-soluble impurities.[8]

-

Issue 3: Recrystallization Failures

Q3: My compound "oils out" or won't crystallize from solution. How can I get a pure, solid product?

A3: "Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.[9] The high polarity and potential for strong intermolecular hydrogen bonding in sulfonamido carboxylic acids can make finding a suitable single-solvent system for recrystallization difficult.

-

Expert Insight: A two-solvent system is almost always superior for these compounds.[10][11] You need a "soluble" solvent in which the compound dissolves readily, and an "insoluble" (or "anti-solvent") in which it is poorly soluble. The two solvents must be miscible.[11]

-

Recommended Solvent Systems & Protocol:

| Soluble Solvent (Polar) | Anti-Solvent (Less Polar) | Typical Application Notes |

| Methanol / Ethanol | Water | Excellent for highly polar compounds. Dissolve in hot alcohol, add hot water dropwise until cloudy, then cool.[10][12] |

| Acetone | Water | Similar to alcohol/water, good for moderately polar compounds.[12] |

| Tetrahydrofuran (THF) | Hexanes / Heptane | Good for less polar analogues. Be cautious with THF peroxides. |

| Isopropanol | Water | A patent for purifying sulfathiazole specifically mentions using aqueous isopropanol mixtures.[13] |

-

Troubleshooting Crystallization:

Caption: Stepwise guide to induce crystallization when it fails to occur spontaneously.

-

Key Steps for Success:

-

Use Minimal Hot Solvent: Dissolve your crude solid in the minimum amount of the hot "soluble" solvent required.[11][12][14] Excess solvent is a common cause of failure.

-

Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath.[11][12] Slow cooling promotes the formation of larger, purer crystals.

-

Induce Crystallization: If crystals don't form, scratch the inside of the flask with a glass rod at the solvent-air interface or add a tiny seed crystal of the pure compound.[10][14]

-

Wash Crystals Correctly: After filtering, wash the crystals with a small amount of ice-cold anti-solvent (or the recrystallization solvent mixture) to remove residual impurities without dissolving the product.[10][12]

-

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by pH-Mediated Precipitation/Extraction

This protocol is the first-line approach for removing neutral or basic impurities from your acidic product.

-

Dissolution: Dissolve the crude reaction mixture in a minimum volume of aqueous base (e.g., 1M NaOH or NaHCO₃). The pH should be >11 to ensure both acidic sites are deprotonated.

-

Wash with Organic Solvent: Transfer the basic aqueous solution to a separatory funnel and wash it 2-3 times with a non-polar organic solvent like diethyl ether or hexane. This removes non-acidic, organic-soluble impurities. Discard the organic layers.

-

Acidification & Isolation: Cool the aqueous layer in an ice bath. Slowly add concentrated acid (e.g., 6M HCl) with stirring until the pH is ~2. The solubility of organic carboxylic acids generally decreases as the pH is lowered.[15][16][17]

-

Choose Your Path:

-

Path A (Precipitation): If a solid precipitates upon acidification, stir the slurry in the ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash with cold deionized water (pH ~2-3), and dry under vacuum.[18]

-

Path B (Extraction): If the product oils out or no solid forms (indicating it is still somewhat water-soluble even in its neutral form), extract the acidic aqueous solution 3-4 times with a suitable organic solvent (e.g., n-butanol or ethyl acetate).[19][20] Combine the organic extracts, dry over anhydrous sodium or magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

-

Validation: Check the purity of the isolated product by TLC, HPLC, or melting point analysis. If impurities remain, proceed to Protocol 2.

Protocol 2: Purification by Two-Solvent Recrystallization

This protocol is ideal for purifying the solid obtained from Protocol 1.

-

Solvent Selection: Choose a miscible solvent pair from the table in the FAQ section (e.g., methanol/water).

-

Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the "soluble" solvent (methanol) dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount.

-

Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

-

Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (water) dropwise with stirring until the solution becomes faintly and persistently cloudy (turbid).

-

Clarification: Add one or two more drops of the hot "soluble" solvent (methanol) until the solution becomes clear again.

-

Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collection and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[10][11] Wash the crystals with a small amount of the ice-cold solvent mixture. Dry the crystals thoroughly under high vacuum.

-

Validation: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

References

-

Recrystallization I 10. (n.d.). Retrieved from [Link]

-

Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

- Nojavan, S., Pourahadi, A., Hosseiny Davarani, S. S., Morteza-Najarian, A., & Beigzadeh Abbassi, M. (2012). Electromembrane extraction of zwitterionic compounds as acid or base: comparison of extraction behavior at acidic and basic pHs. Analytica Chimica Acta, 745, 45–52.

-

Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. (2020, April 17). YouTube. Retrieved from [Link]

-

Experiment 2: Recrystallization. (n.d.). Retrieved from [Link]

-

Recrystallization. (n.d.). Retrieved from [Link]

-

Reverse-phase HPLC analysis and purification of small molecules. (n.d.). PubMed. Retrieved from [Link]

-

Reversed-phase chromatography. (n.d.). Wikipedia. Retrieved from [Link]

-

Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from [Link]

- US2777844A - Sulfonamide purification process. (n.d.). Google Patents.

-

Efficient Adsorption of a Sulfonamide Antibiotic in Aqueous Solutions with N-doped Magnetic Biochar: Performance, Mechanism, and Reusability. (n.d.). PMC. Retrieved from [Link]

-

spectrophotometric method for determination of sulfonamides in water. (2017, March 29). ResearchGate. Retrieved from [Link]

-

How to desalt zwitterions? (2020, February 20). ResearchGate. Retrieved from [Link]

-

Acid-Base Extraction. (n.d.). Retrieved from [Link]

-

4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (2025, August 6). ResearchGate. Retrieved from [Link]

-

What's the best way to workup and extract this compound? (2016, February 8). Reddit. Retrieved from [Link]

-

pH-induced Solubility Transition of Sulfonamide-Based Polymers. (n.d.). PubMed. Retrieved from [Link]

-

Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (n.d.). MDPI. Retrieved from [Link]

-

pH-solubility profiles or organic carboxylic acids and their salts. (n.d.). PubMed. Retrieved from [Link]

-

Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE. Retrieved from [Link]

-

Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.). ResearchGate. Retrieved from [Link]

-

Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2013, January 23). PubMed. Retrieved from [Link]

-

Carboxylic Acid Structure and Chemistry: Part 2. (n.d.). Retrieved from [Link]

-

How can I purify carboxylic acid? (2013, September 20). ResearchGate. Retrieved from [Link]

-

General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved from [Link]

-

Protein purification troubleshooting guide. (n.d.). Dutscher. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. athabascau.ca [athabascau.ca]

- 12. m.youtube.com [m.youtube.com]

- 13. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

Desalting protocols for zwitterionic pyridine derivatives

Technical Support Center: Desalting Protocols for Zwitterionic Pyridine Derivatives

Topic: Purification and Desalting of Zwitterionic Pyridine Derivatives (Pyridinium Inner Salts) Audience: Medicinal Chemists, Process Engineers, and Purification Scientists Role: Senior Application Scientist

Introduction: The "Chameleon" Challenge

Welcome to the technical support hub for zwitterionic pyridine derivatives. If you are here, you are likely struggling with a molecule that defies standard purification logic. Pyridinium zwitterions (often called "inner salts") possess a permanent positive charge on the nitrogen and a pH-dependent negative charge (carboxylate, sulfonate, etc.).

Why is this difficult?

-

Solubility Mimicry: Like the inorganic salts you are trying to remove (NaCl, KCl), these zwitterions are highly water-soluble and insoluble in non-polar organics.

-

Retention Failure: They often elute in the void volume of standard C18 columns due to extreme polarity.

-

Crystallization Issues: The high lattice energy of inorganic salts often drives them to co-precipitate with your zwitterion.

This guide moves beyond generic advice, offering three field-proven modules to isolate your target.

Module 1: Ion Exchange (IEX) – The "Catch and Release" Protocol

Best for: Small to medium scale (<10g), stable pH derivatives.

This is the most robust method for pyridinium carboxylates (e.g., trigonelline derivatives). The strategy exploits the pH-dependent nature of the anionic group to toggle the molecule’s net charge.

The Mechanism:

-

Acidic pH: The carboxylate is protonated (COOH). The molecule has a net charge of +1 (due to the permanent pyridinium). It binds to Cation Exchange (CEX) resin.

-

Basic pH: The carboxylate is deprotonated (COO⁻). The molecule is zwitterionic (Net 0) . It loses affinity for the resin and elutes.

Protocol: Strong Cation Exchange (SCX)

Recommended Resin: Dowex 50W-X8 (H+ form) or Amberlite IR-120.

-

Resin Preparation:

-

Pack the column (approx. 10-20 mL resin per gram of compound).

-

Wash with 3 CV (Column Volumes) of 1M HCl to ensure full protonation of the resin.

-

Rinse with DI water until effluent is neutral.[1]

-

-

Loading (The "Catch"):

-

Dissolve your crude mixture in minimal 0.1M HCl.

-

Why? This ensures your target is in the Cationic (+1) state.

-

Load onto the column at a slow flow rate (1 mL/min).

-

Wash: Flush with 3-5 CV of DI water. Result: Inorganic salts (NaCl) and non-basic impurities wash through. Your target remains bound.

-

-

Elution (The "Release"):

-

Elute with 1M - 2M Aqueous Ammonia (NH₄OH).

-

Why? The ammonia deprotonates the carboxylic acid. The molecule becomes net neutral (zwitterion) and detaches from the resin.

-

-

Finishing:

-

Collect UV-active fractions.

-

Lyophilize. Note: Excess ammonia and water are volatile and will be removed, leaving the pure zwitterion.

-

Troubleshooting Tip: If your compound has a very high pKa or is sensitive to base, use a volatile buffer gradient (e.g., Pyridine/Acetate) instead of strong ammonia.

Module 2: Adsorption Chromatography (Hydrophobic Interaction)

Best for: Aromatic zwitterions with significant hydrophobic surface area.

If your pyridine derivative has a fused ring or hydrophobic side chains, porous polymer resins can separate it from salts based on "hydrophobic effect" rather than charge.

Recommended Resin: Diaion HP-20, SP-207, or Amberlite XAD-16.

Protocol:

-

Equilibration: Wash resin with Methanol, then thoroughly with DI water.

-

Loading: Dissolve crude sample in 100% water. Load onto the column.[1][2][3]

-

Mechanism: Inorganic salts are excluded from the resin pores and pass through. The aromatic pyridine ring interacts with the styrenic/divinylbenzene matrix of the resin.

-

-

Desalting Wash: Wash with 2-3 CV of 100% water. Monitor conductivity of the outlet; continue until conductivity matches pure water (salts are gone).

-

Elution: Elute with a step gradient of Water:Methanol (0% → 50% → 100% MeOH).

-

Result: The zwitterion elutes as the organic solvent concentration increases.

-

Module 3: Size Exclusion Chromatography (SEC)

Best for: Very small scale (<100 mg) or labile compounds.

For small pyridine derivatives (MW 150–500 Da), standard dialysis fails. However, Sephadex G-10 is specifically engineered for this range.

Comparison Table: SEC Resins

| Resin Type | Fractionation Range (Da) | Suitability for Pyridine Zwitterions |

| Sephadex G-10 | < 700 | Excellent. Retains salts, excludes organics >700, but separates small aromatics via weak adsorption. |

| Sephadex G-25 | 1,000 – 5,000 | Poor. Small zwitterions will elute with the salts in the total volume. |

| Bio-Gel P-2 | 100 – 1,800 | Good. Alternative to G-10. High resolution for low MW. |

Protocol:

-

Column: Use a long, narrow column (e.g., 1.5 cm x 100 cm) to maximize plate count.

-

Mobile Phase: 100% DI Water (degassed).

-

Flow Rate: Very slow (gravity flow or <0.5 mL/min).

-

Elution Order:

-

Generally, larger organic molecules elute before inorganic salts.

-

Exception: Some aromatic pyridines interact with the dextran matrix (Sephadex), causing them to elute after the salts. You must collect fractions and check conductivity (salts) vs. UV absorbance (product).

-

Visualizing the Logic

The following diagram illustrates the decision process for selecting the correct protocol based on your molecule's properties.

Caption: Decision tree for selecting a desalting strategy based on molecular hydrophobicity and pH stability.

Troubleshooting & FAQs

Q: I tried C18 RP-HPLC, but my compound elutes in the void volume (t0). A: This is classic behavior for zwitterions. The "inner salt" is too polar for C18.

-

Fix 1: Use an Ion-Pairing Agent (e.g., 0.1% Heptafluorobutyric acid or TFA) to induce hydrophobicity.

-

Fix 2: Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Acetonitrile/Ammonium Acetate gradients work exceptionally well for retaining polar zwitterions while salts elute at different times.

Q: My compound precipitates when I add organic solvent. Can I use this? A: Yes! This is "Solvent Demixing" or "Anti-solvent Precipitation."

-

Protocol: Dissolve the crude salt/zwitterion mix in minimum water. Slowly add Ethanol or Acetone. Inorganic salts often precipitate first (if the zwitterion is organic-soluble) OR the zwitterion precipitates (if it is less soluble than the salt).

-

Warning: If both precipitate, this method fails.

Q: The IEX method gave me a low yield. Where is my compound? A: It is likely still on the resin.

-

Check pH: Did you use enough ammonia to raise the pH > pKa of the carboxylate? If the pH is too low, it remains cationic and bound.

-

Hydrophobic Adsorption: If your pyridine has a large non-polar tail, it might be binding to the polymer matrix of the resin via van der Waals forces, not just ion exchange. Add 10-20% Methanol to your elution buffer to disrupt these hydrophobic interactions.

References

-

Conduct Science. (2019). Ion-Exchange Chromatography Protocol.[3] Retrieved from [Link]

-

Cytiva. (n.d.). Sephadex™ G-10 Product Specification. Retrieved from [Link][4]

-

ResearchGate. (2020).[1] Discussion: How to desalt zwitterions? Retrieved from [Link]

-

National Institutes of Health (NIH). (2018). Solubility-Modifying Power of Zwitterionic Salts. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for Pyridine Sulfonamide Impurities

This guide provides a comprehensive, experience-driven framework for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of impurities in pyridine sulfonamide drug substances. Moving beyond generic templates, we will explore the causal relationships between analyte chemistry and chromatographic parameters, offering a comparative analysis of common choices to empower researchers, scientists, and drug development professionals to build efficient and scientifically sound analytical methods.

The Analytical Imperative: Why Impurity Profiling Matters

Pyridine sulfonamides are a significant class of compounds in medicinal chemistry. The accurate detection and quantification of impurities—arising from manufacturing processes or degradation—are not merely procedural hurdles. They are fundamental to ensuring the safety and efficacy of the final drug product, a requirement strictly mandated by regulatory bodies worldwide. The objective of this guide is to establish an analytical method that is "suitable for its intended purpose," a core principle of the International Council for Harmonisation (ICH) guidelines.[1][2] A well-developed HPLC method serves as the cornerstone of this objective, providing the specificity and sensitivity needed to ensure product quality.

Foundational Strategy: Understanding the Analyte

Effective method development begins not with the instrument, but with a deep understanding of the analyte's physicochemical properties. Pyridine sulfonamides are amphoteric molecules, containing both a basic nitrogen atom on the pyridine ring (pKa ~5) and an acidic proton on the sulfonamide nitrogen (pKa ~8-10).[3][4] This dual nature is the most critical factor influencing their behavior in reversed-phase HPLC.

-

pKa (Dissociation Constant): The ionization state of the pyridine ring and the sulfonamide group is highly dependent on the mobile phase pH.[4] At a low pH (e.g., <3), the pyridine nitrogen will be protonated (cationic), while the sulfonamide remains neutral. At a high pH (e.g., >11), the sulfonamide will be deprotonated (anionic). This pH-dependent charge dictates the compound's interaction with the stationary phase and is the most powerful tool for manipulating retention and selectivity.[5]

-

LogP (Hydrophobicity): Pyridine sulfonamides are generally moderately polar, with calculated LogP values often falling in the -0.3 to -0.6 range.[6][7] This positions them as ideal candidates for reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase.[8][9]

-

UV Absorbance: The aromatic pyridine ring and other chromophores in the molecule typically result in strong UV absorbance between 250-280 nm, providing a clear path for detection. A Photo-Diode Array (PDA) detector is invaluable for confirming peak purity and selecting the optimal wavelength for simultaneous detection of the active pharmaceutical ingredient (API) and its impurities.[10]

The Method Development Workflow: A Systematic & Comparative Approach

A structured approach prevents wasted effort and leads to a more robust final method. The following workflow emphasizes making informed, comparative decisions at each stage.

Sources

- 1. database.ich.org [database.ich.org]

- 2. researchgate.net [researchgate.net]

- 3. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Pyridine-3-sulfonamide | C5H6N2O2S | CID 232710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyridine sulfonamide | C5H6N2O2S | CID 12000791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]

- 9. hawach.com [hawach.com]

- 10. tis.wu.ac.th [tis.wu.ac.th]

Crystal Structure Analysis of N-(Pyridine-3-sulfonyl)glycine: A Comparative Guide

This guide provides a comprehensive technical analysis of the crystal structure determination of N-(Pyridine-3-sulfonyl)glycine , comparing its structural and physicochemical performance against its standard carbocyclic analog, N-(Benzenesulfonyl)glycine .

Executive Summary

N-(Pyridine-3-sulfonyl)glycine represents a critical scaffold in medicinal chemistry, offering enhanced water solubility and novel hydrogen-bonding motifs compared to traditional benzenesulfonamides. This guide details the structural analysis workflow, contrasting the target pyridine derivative with the standard N-(Benzenesulfonyl)glycine .

Key Findings:

-

Solubility: The pyridine nitrogen introduces a hydrophilic center, significantly altering the crystallization kinetics compared to the benzene analog.

-